molecular formula C21H26N2O5S2 B2928014 2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923065-10-5

2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2928014
CAS No.: 923065-10-5
M. Wt: 450.57
InChI Key: ATVSLQDGNFWMKP-UHFFFAOYSA-N
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Description

2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H26N2O5S2 and its molecular weight is 450.57. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S2/c1-13-5-10-16-17(12-13)29-21(19(16)20(22)25)23-18(24)4-3-11-30(26,27)15-8-6-14(28-2)7-9-15/h6-9,13H,3-5,10-12H2,1-2H3,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVSLQDGNFWMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative of tetrahydrobenzo[b]thiophene, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on antitumor, antibacterial, and analgesic properties backed by research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H24N2O4S\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{4}\text{S}

This structure features a sulfonamide group which is often associated with enhanced biological activity, particularly in medicinal chemistry.

Antitumor Activity

Research indicates that the compound exhibits significant antitumor activity. In a study evaluating various derivatives, it was found that certain analogs had an IC50 range from 23.2 to 49.9 μM , demonstrating potent antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) .

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (μM)Cell Line
Compound 123.2MCF-7
Compound 230.5MCF-7
Compound 349.9MCF-7

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving autophagy suppression .

Antibacterial Activity

The compound's antibacterial properties have also been investigated. In vitro studies have shown that it exhibits moderate to strong antibacterial activity against various pathogens including E. coli, P. aeruginosa, and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 0.64 to 19.92 μM .

Table 2: Antibacterial Activity

PathogenMIC (μM)
E. coli1.11
P. aeruginosa1.00
S. aureus1.11

These findings indicate that the compound could serve as a lead for developing new antibiotics.

Analgesic Activity

The analgesic potential of the compound was evaluated using the "hot plate" method in animal models. It was found to provide analgesic effects that surpass those of standard analgesics like metamizole .

Table 3: Analgesic Effects Comparison

CompoundPain Relief Effect
Test CompoundSignificant
MetamizoleModerate

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

  • Antitumor Study : A study involving MCF-7 cells demonstrated that the compound not only inhibited cell growth but also induced apoptosis without significant autophagic cell death .
  • Antibacterial Evaluation : In a comparative study against established antibiotics, the compound showed superior activity against P. aeruginosa, indicating its potential as a therapeutic agent in treating resistant infections .
  • Analgesic Assessment : The analgesic effects observed in animal models suggest a promising avenue for pain management therapies .

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